molecular formula C7H6BrN3O B12094297 2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12094297
M. Wt: 228.05 g/mol
InChI Key: XFTMNPLZVPYBKL-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly reagents makes the process more sustainable and cost-effective. Scale-up reactions and late-stage functionalization further demonstrate the synthetic utility of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: LiAlH4

    Substitution: Nucleophiles such as amines and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups at the bromine position .

Mechanism of Action

The mechanism of action of 2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

2-bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3

InChI Key

XFTMNPLZVPYBKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=NN2C=C1)Br

Origin of Product

United States

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